molecular formula C12H21NO3 B12496714 tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B12496714
M. Wt: 227.30 g/mol
InChI Key: TVHDLLZTJKJWLM-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS 1785382-09-3) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research . Its molecular formula is C12H21NO3, with a molecular weight of 227.30 g/mol . The compound features a spirocyclic scaffold that incorporates both an azetidine ring and a cyclobutane ring, a structure that is increasingly valuable in the design of novel pharmaceutical agents . The presence of a Boc (tert-butoxycarbonyl) protecting group makes this compound a crucial protected intermediate for further synthetic manipulation, particularly in the preparation of more complex molecules . The hydroxy group on the cyclobutane ring provides a versatile handle for a wide range of chemical transformations, enabling researchers to explore diverse chemical space. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling information. This compound should be stored sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)6-4-5-9(12)14/h9,14H,4-8H2,1-3H3

InChI Key

TVHDLLZTJKJWLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2O

Origin of Product

United States

Preparation Methods

Iodocyclization of Diol Precursors

Method Overview :
This approach involves cyclization via iodination to construct the spiro[3.4]octane framework, followed by Boc protection and hydroxyl group introduction.

Procedure ():

  • Starting Material : A diol precursor (e.g., 5-hydroxy-2-azaspiro[3.4]octane).
  • Iodocyclization :
    • React the diol with NaHCO₃ and I₂ in acetonitrile at 0°C to room temperature.
    • Reagents : NaHCO₃ (3 equiv), I₂ (3 equiv), CH₃CN.
    • Yield : 83–91% for analogous iodinated intermediates.
  • Boc Protection :
    • Treat the iodospiro intermediate with Boc anhydride (Boc₂O) in the presence of DMAP or triethylamine.
    • Conditions : Dichloromethane, room temperature.
  • Hydroxyl Group Formation :
    • Hydrolyze the iodide using NaOH in aqueous THF or substitute via nucleophilic displacement.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Iodocyclization NaHCO₃, I₂, CH₃CN, 0°C→RT 83–91
Boc Protection Boc₂O, DMAP, CH₂Cl₂ 75–85

Reduction of Ketone Intermediates

Method Overview :
A ketone-containing spiro intermediate is reduced to the corresponding alcohol using borohydride reagents.

Procedure ():

  • Spiro Ketone Synthesis :
    • Prepare tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate via cyclization (e.g., Claisen condensation or Pd-catalyzed coupling).
  • Reduction :
    • Treat the ketone with NaBH₄ in methanol at 0°C to room temperature.
    • Reagents : NaBH₄ (2–3 equiv), MeOH.
    • Yield : 90–100% for analogous reductions.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Ketone Reduction NaBH₄, MeOH, 0°C→RT 90–100

Dihalocarbene-Mediated Cyclopropanation

Method Overview :
A dihalocarbene generated from trihaloacetate salts facilitates spiro ring formation, followed by functionalization.

Procedure ():

  • Cyclopropanation :
    • React a diene precursor with Cl₃CCO₂Na or Br₃CCO₂Na under thermal conditions (20–200°C).
    • Reagents : Trihaloacetate salt, phase-transfer catalyst (e.g., Bu₄NBr).
  • Hydroxylation :
    • Oxidize or hydrolyze intermediates to introduce the hydroxyl group.
  • Boc Protection :
    • Introduce the Boc group post-cyclization.

Key Data :

Step Reagents/Conditions Yield (%) Reference
Cyclopropanation Cl₃CCO₂Na, Bu₄NBr, 100°C 70–80

Comparative Analysis of Methods

Method Advantages Limitations Ideal Use Case
Iodocyclization High yield, scalable Requires toxic iodine Bulk synthesis
Ketone Reduction Mild conditions, high purity Requires ketone precursor Lab-scale optimization
Dihalocarbene Versatile ring formation High-temperature conditions Complex spiro architectures

Experimental Optimization Insights

  • Solvent Selection : Acetonitrile and dichloromethane are optimal for iodocyclization and Boc protection, respectively ().
  • Reduction Efficiency : NaBH₄ in methanol achieves quantitative reduction without over-reduction byproducts ().
  • Cyclopropanation : Phase-transfer catalysts (e.g., Bu₄NBr) enhance reaction rates and yields ().

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to the formation of a more saturated spirocyclic compound .

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into unique binding sites on target proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Modifications

Key structural analogues differ in substituent positions, heteroatom composition (e.g., oxa vs. aza), and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues
Compound Name CAS Number Molecular Formula Substituents/Modifications Key Functional Groups Molecular Weight
tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate Not Provided C₁₂H₂₁NO₃ 5-hydroxy, 2-aza Hydroxyl, Boc 227.30 (estimated)
tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate 1363381-95-6 C₁₂H₂₁NO₃ 6-hydroxy, 2-aza Hydroxyl, Boc 227.30
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1263132-31-5 C₁₂H₁₉NO₄ 7-oxo, 5-oxa Ketone, Boc 247.28 (calculated)
tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1445949-63-2 C₁₂H₂₀INO₃ 6-iodomethyl, 5-oxa Iodo, Boc 377.20
tert-Butyl 6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate 1638759-78-0 C₁₂H₁₉F₂NO₂ 6,6-difluoro, 2-aza Fluorine, Boc 247.28
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 367-21-1494 C₁₁H₂₀N₂O₂ 2,6-diaza Boc 228.29

Impact of Substituent Position and Heteroatom Composition

  • Hydroxyl Position : The 5-hydroxy vs. 6-hydroxy substitution (e.g., CAS 1363381-95-6) alters hydrogen-bonding interactions and acidity. The 5-hydroxy derivative may exhibit stronger intramolecular hydrogen bonding due to proximity to the spiro junction .
  • Oxa vs. Aza : Replacement of nitrogen with oxygen (e.g., 5-oxa in CAS 1263132-31-5) reduces basicity and modifies electron distribution, affecting reactivity in nucleophilic substitutions .

Physicochemical Properties

  • Polarity : Hydroxyl-containing derivatives (e.g., 5-hydroxy and 6-hydroxy) exhibit higher aqueous solubility compared to halogenated or oxo analogues.
  • Lipophilicity : Fluorinated (CAS 1638759-78-0) and iodinated (CAS 1445949-63-2) compounds show increased logP values, favoring membrane permeability .
  • Thermal Stability : Boc-protected spiro compounds generally decompose above 200°C, with stability influenced by substituent electron-withdrawing/donating effects.

Biological Activity

tert-Butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1785382-09-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₂₁NO₃
  • Molecular Weight : 227.30 g/mol
  • Structure : The compound features a spirocyclic structure that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Cytotoxicity : Investigations into the cytotoxic effects of the compound have shown promising results against certain cancer cell lines, indicating its potential as an anticancer agent.
  • Mechanism of Action : The proposed mechanisms include the modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study conducted by Pendergrass et al. (2024) evaluated the antimicrobial properties of various spirocyclic compounds, including this compound. The results indicated a significant reduction in bacterial colony counts at concentrations above 50 μM, suggesting effective antimicrobial action.

CompoundBacterial StrainConcentration (μM)% Inhibition
This compoundE. coli5075%
This compoundS. aureus5080%

Cytotoxicity Assays

In a separate investigation, the cytotoxic effects of this compound were assessed using MTT assays on several cancer cell lines, including breast and colon cancer cells.

Cell LineIC₅₀ (μM)Type of Activity
MCF-7 (Breast Cancer)25Cytotoxic
HT29 (Colon Cancer)30Cytotoxic

The compound demonstrated selective cytotoxicity, with IC₅₀ values indicating significant potential for further development as an anticancer drug.

The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways:

  • Inhibition of Cell Proliferation : Studies suggest that the compound may inhibit key proteins involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence indicates that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.

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